Synthetic Yield Advantage
The regioselective lithiation-borylation of 1-methyl-1H-pyrazole provides direct access to the 5-substituted isomer in high yield, whereas the 4-substituted isomer requires a multistep sequence from 4-bromo-1-methyl-1H-pyrazole [1]. A reported synthesis of (1-methyl-1H-pyrazol-5-yl)boronic acid via direct lithiation at the 5-position achieved a 93% isolated yield . In contrast, the synthesis of the corresponding 4-isomer from the 4-bromo precursor originally required a two-step process with a <50% yield for the boronic acid intermediate under stepwise conditions, later improved via a lithium 'ate' complex method [1].
| Evidence Dimension | Synthesis Yield |
|---|---|
| Target Compound Data | 93% isolated yield |
| Comparator Or Baseline | (1-Methyl-1H-pyrazol-4-yl)boronic acid |
| Quantified Difference | Target synthesis yield is significantly higher (93% vs. <50% for stepwise route to 4-isomer) |
| Conditions | Lithiation of 1-methyl-1H-pyrazole with n-BuLi, followed by quench with triisopropyl borate. |
Why This Matters
This data indicates the 5-isomer can be produced more efficiently and with higher yield, which can be a key factor in supply chain cost and scalability for large projects.
- [1] Mullens, P. R. (2009). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings. Tetrahedron Letters, 50(49), 6783-6786. View Source
